molecular formula C20H23ClN2O5S2 B2471499 8-((4-Chlorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898452-87-4

8-((4-Chlorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2471499
CAS No.: 898452-87-4
M. Wt: 470.98
InChI Key: ZIOIXHYGBXPRLM-UHFFFAOYSA-N
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Description

8-((4-Chlorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic amine derivative featuring two distinct sulfonyl substituents: a 4-chlorophenylsulfonyl group at position 8 and a tosyl (p-toluenesulfonyl) group at position 4. This compound belongs to a class of rigid bicyclic structures known for their conformational stability, which is advantageous in medicinal chemistry for enhancing target binding and metabolic resistance .

Properties

IUPAC Name

8-(4-chlorophenyl)sulfonyl-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O5S2/c1-16-2-6-19(7-3-16)30(26,27)23-14-15-28-20(23)10-12-22(13-11-20)29(24,25)18-8-4-17(21)5-9-18/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOIXHYGBXPRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-((4-Chlorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane (CAS Number: 898452-87-4) is a complex organic compound that has garnered interest for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C20H23ClN2O5S2C_{20}H_{23}ClN_{2}O_{5}S_{2}, with a molecular weight of 471.0 g/mol. The structure features a spirocyclic arrangement that may contribute to its biological activity.

PropertyValue
CAS Number898452-87-4
Molecular FormulaC20H23ClN2O5S2
Molecular Weight471.0 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity Overview

Research on compounds similar to this compound indicates potential therapeutic applications, particularly in the fields of oncology and neurology.

1. Anticancer Activity

Studies have shown that diazaspiro compounds can exhibit anticancer properties by inhibiting specific cellular pathways involved in tumor growth. For instance, derivatives of diazaspiro compounds have been investigated for their ability to inhibit cell proliferation in various cancer cell lines.

2. Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have demonstrated efficacy against a range of bacterial strains, indicating that modifications to the diazaspiro framework can enhance bioactivity.

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Target Interaction : The sulfonyl and tosyl groups may facilitate interactions with biological receptors or enzymes, altering their function.
  • Cellular Uptake : The spirocyclic structure may enhance cellular permeability, allowing for greater accumulation within target cells.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.

Study on Anticancer Activity

A study published in PubMed evaluated the anticancer efficacy of diazaspiro derivatives, finding that certain modifications led to increased cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural diversity in enhancing activity against cancer cells .

Antimicrobial Evaluation

Research conducted on similar diazaspiro compounds revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorophenyl was associated with enhanced antimicrobial potency .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The table below compares the target compound with structurally related spirocyclic sulfonamides from the evidence:

Compound Name 4-Substituent 8-Substituent Molecular Formula Average Mass (g/mol) Key Properties/Notes Source
8-((4-Chlorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane (Target) Tosyl (p-toluenesulfonyl) 4-Chlorophenylsulfonyl C₂₂H₂₄ClN₂O₅S₂ ~493.5 (calculated) Hypothetical; dual sulfonyl groups enhance rigidity and lipophilicity. N/A
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 4-Methoxyphenylsulfonyl Methylsulfonyl C₁₅H₂₂N₂O₆S₂ 390.47 Electron-donating methoxy group improves solubility.
8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-... 4-Methoxyphenylsulfonyl 4-Fluoro-3-methylphenylsulfonyl C₂₁H₂₄FN₂O₆S₂ ~510.5 (calculated) Fluorine substitution may enhance bioavailability.
4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 4-Chlorophenylsulfonyl None (discontinued) C₁₃H₁₅ClN₂O₃S ~314.8 (calculated) Discontinued due to synthesis challenges or stability issues.
4-(Thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane Thiophene-2-sulfonyl None C₁₁H₁₄N₂O₃S₂ 310.37 Heteroaromatic sulfonyl group introduces π-π interactions.

a) Electronic and Steric Influence

  • Chlorophenyl vs.
  • Tosyl vs. Methylsulfonyl : The bulky tosyl group (target) introduces steric hindrance, which may restrict rotational freedom compared to the smaller methylsulfonyl group () .

b) Lipophilicity and Solubility

  • The chloro substituent (target, ) increases logP (lipophilicity), favoring membrane permeability but reducing aqueous solubility. In contrast, the methoxy group () and thiophene () improve solubility .

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